2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBRHMOXPSVEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of 2,3-dimethylpyridine with sodium oxide and 5-fluoro-2-methyl-1H-indole-3-carbaldehyde . The reaction conditions often include the use of organic solvents such as diethyl ether or acetone, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often occur at the indole ring, facilitated by reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-fluoro-2-methyl-1H-indole-3-carboxylic acid: A derivative with similar structural features but different biological activities.
1-methyl-1H-indole-3-acetic acid: Another indole derivative with distinct chemical properties and applications
Uniqueness
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the fluoro and methyl groups, which confer specific chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Biological Activity
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H10FNO2
- Molecular Weight : 219.20 g/mol
- Melting Point : Data not specified in the sources.
- Solubility : Soluble in organic solvents; specific solubility data not provided.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The compound interacts with specific molecular targets, leading to alterations in cellular functions. Notably, it has been studied for its effects on:
- Inflammatory Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Cancer Cell Proliferation : It has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Anti-inflammatory Activity
Research indicates that this compound may serve as a non-steroidal anti-inflammatory drug (NSAID). Its analogs have been developed that exhibit selective COX-2 inhibition, making them promising candidates for treating inflammatory diseases .
Anticancer Activity
The compound has demonstrated significant anticancer properties through various mechanisms:
- Induction of Apoptosis : Studies have shown that it can increase the percentage of apoptotic cells in cancer cell lines such as MGC-803, indicating its potential as an anticancer agent .
- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in treated cells, which is crucial for halting the proliferation of cancer cells .
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound involves strategic functionalization of the indole core. Key steps include:
- Fluorination at the 6-position : Electrophilic substitution using fluorinating agents like Selectfluor under controlled pH (e.g., acetic acid buffer) to ensure regioselectivity .
- Methylation at the 1-position : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to protect the indole nitrogen .
- Acetic acid side-chain introduction : Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized intermediates .
Q. Critical Factors :
- Reagent Selection : Sodium borohydride (NaBH₄) may reduce unwanted byproducts, while harsher agents like LiAlH₄ risk over-reduction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Example Protocol :
Fluorinate 1-methylindole using Selectfluor in acetic acid (yield: ~65%) .
Introduce the acetic acid moiety via nucleophilic substitution with bromoacetic acid under basic conditions .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm methyl group (δ ~3.7 ppm, singlet) and fluorine-induced deshielding of adjacent protons (δ ~7.2 ppm, doublet) .
- ¹³C NMR : Verify the acetic acid carbonyl (δ ~170 ppm) and fluorinated aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (C₁₁H₁₀FNO₂: 207.07 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Tip : X-ray crystallography (e.g., SHELXL software) resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) for this compound be systematically addressed?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., MCF-7 for anticancer studies) and culture media .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Validation : Pair cell viability assays (MTT) with apoptosis markers (Annexin V/PI staining) .
- Structural Confirmation : Ensure compound stability during assays via post-experiment LC-MS to rule out degradation .
Case Study : A study reporting low IC₅₀ (~2 µg/mL) in breast cancer cells may conflict with others due to differences in incubation time (48 vs. 72 hours) .
Q. What computational approaches predict and optimize the bioactivity of fluorinated indole derivatives like this compound?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro) with bioactivity. For example, fluorine’s small size and high electronegativity improve membrane permeability .
- MD Simulations : Assess dynamic interactions (e.g., with DNA topoisomerases) over 100-ns trajectories to identify stable binding conformations .
Validation : Compare computational predictions with experimental IC₅₀ values and adjust synthetic priorities (e.g., optimizing methylation for reduced toxicity) .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The acetic acid group may hydrolyze in alkaline conditions, requiring prodrug strategies (e.g., esterification) .
- Light/Temperature Stability : Store lyophilized samples at -80°C and avoid UV exposure to prevent indole ring oxidation .
- Plasma Stability : Incubate with rat plasma and quantify parent compound remaining after 24 hours. Low stability (<50%) suggests nanoformulation (e.g., liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
